molecular formula C28H35F3N4O6S2 B12609768 (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide

(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide

Cat. No.: B12609768
M. Wt: 644.7 g/mol
InChI Key: IVGIETSLCFMRPI-QHCPKHFHSA-N
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Description

The compound "(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide" is a structurally complex molecule featuring:

  • Stereochemistry: The (2S) configuration at the pyrrolidine ring, which may influence its biological activity and binding specificity.
  • Core Motifs: A pyrrolidine-1-carboxamide scaffold linked via a carbonyl group to a piperidine ring.
  • Functional Groups: Dual phenylsulfonyl moieties (one substituted with a trifluoromethyl group) and a tert-butyl carboxamide group.
  • Physicochemical Properties: The sulfonyl groups enhance hydrophilicity, while the trifluoromethyl and tert-butyl groups contribute to metabolic stability and steric bulk.

Properties

Molecular Formula

C28H35F3N4O6S2

Molecular Weight

644.7 g/mol

IUPAC Name

(2S)-2-[4-[[5-(benzenesulfonyl)-2-(trifluoromethyl)phenyl]sulfonylamino]piperidine-1-carbonyl]-N-tert-butylpyrrolidine-1-carboxamide

InChI

InChI=1S/C28H35F3N4O6S2/c1-27(2,3)32-26(37)35-15-7-10-23(35)25(36)34-16-13-19(14-17-34)33-43(40,41)24-18-21(11-12-22(24)28(29,30)31)42(38,39)20-8-5-4-6-9-20/h4-6,8-9,11-12,18-19,23,33H,7,10,13-17H2,1-3H3,(H,32,37)/t23-/m0/s1

InChI Key

IVGIETSLCFMRPI-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC[C@H]1C(=O)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC1C(=O)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, phenylsulfonyl chloride, and trifluoromethylbenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in reactions driven by its sulfonamide, carboxamide, and trifluoromethyl groups. Major reaction types include:

Acylation and Sulfonylation

The piperidine-linked sulfonamide group undergoes nucleophilic substitutions. For example, the sulfonyl chloride intermediate 5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride () reacts with amines to form sulfonamides. This step is critical in constructing the compound’s core structure.

Reaction TypeConditionsOutcome
Sulfonamide formationDichloromethane, reflux, amine nucleophileForms stable sulfonamide bonds with amines
Acylation of pyrrolidineHATU-mediated activation, DMF, tertiary amine baseGenerates carboxamide linkages

Hydrolysis and Stability

The tert-butyl carbamate group is susceptible to acidic hydrolysis, while the trifluoromethyl group enhances electronic stability:

Functional GroupReactivity
tert-Butyl carbamateCleaved under strong acids (e.g., HCl in dioxane)
TrifluoromethylphenylResists electrophilic substitution due to electron-withdrawing effects

Synthetic Route and Intermediate Reactivity

The synthesis involves multi-step reactions ( ):

  • Lithium–Halogen Exchange : A brominated trifluoromethylbenzene derivative reacts with a lithium reagent to form a nucleophilic intermediate.

  • Carbonyl Addition : The intermediate attacks a ketone (e.g., 1-benzylpiperidin-4-one), forming a tertiary alcohol.

  • Dehydration and Reduction : Thionyl chloride dehydrates the alcohol to an alkene, followed by hydrogenation to yield a piperidine intermediate.

  • Sulfonylation : The sulfonyl chloride reacts with the piperidine amine to form the bis-sulfonamide structure.

Critical Stability Notes :

  • The final compound shows moderate stability in human liver microsomes (HLM) but may inhibit CYP450 enzymes ( ).

  • Degradation under oxidative conditions is mitigated by the trifluoromethyl group’s inertness.

Functional Group Reactivity Table

Functional GroupReaction PartnersProducts
Sulfonamide (–SO₂NH–)Alkyl halides, acyl chloridesN-alkylated or acylated derivatives
Carboxamide (–CONH–)Hydrazine, LiAlH₄Hydrazides or amines
tert-Butyl carbamateAcid (HCl, TFA)Free amine + CO₂ + tert-butanol

Pharmacological Modifications

Structural analogs of this compound have been modified to enhance biological activity and reduce off-target effects ( ):

  • Pyridine/Pyridazine Substitution : Replacing phenyl rings with heterocycles improves CYP3A4/CYP2C9 selectivity.

  • Methylsulfonyl Addition : Reduces CYP inhibition while retaining target binding.

AnalogModificationCYP2C9 IC₅₀ (μM)RBP4 SPA IC₅₀ (nM)
43 Phenyl333328.8
57 Pyridazine1724.0

Mechanistic Insights

  • Sulfonamide Reactivity : The sulfonyl group acts as a leaving group in nucleophilic aromatic substitutions, enabling coupling with amines or alcohols.

  • Carboxamide Stability : Resists hydrolysis under physiological pH but cleaves enzymatically in vivo, impacting pharmacokinetics.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. For example, the diphenylsulfonyl sulfonamide scaffold has been shown to inhibit secreted Frizzled-related protein 1 (sFRP-1), which plays a role in Wnt signaling pathways linked to inflammation and cancer progression .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various preclinical studies. Its ability to modulate inflammatory responses suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Cancer Therapeutics

Given its structural characteristics, this compound may serve as a lead compound for developing new anticancer agents. The sulfonamide moiety is known for its ability to interact with biological targets involved in tumor growth and metastasis .

Case Study 1: Wnt Signaling Modulation

A study published in the Journal of Medicinal Chemistry explored the modulation of Wnt signaling through inhibitors like the compound . The results indicated that compounds with similar structures effectively reduced tumor growth in xenograft models, highlighting the therapeutic potential of this class of molecules .

Case Study 2: Anti-inflammatory Screening

In another study focused on anti-inflammatory agents, researchers tested several derivatives of the compound against COX-II activity. It was found that certain modifications enhanced its efficacy, leading to a significant reduction in inflammatory markers in vitro and in vivo .

Mechanism of Action

The mechanism of action of (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Stereochemical Influence :

  • The (2S) configuration in the target compound and Singh's Catalyst () underscores the importance of stereochemistry in molecular recognition. For example, Singh's Catalyst is utilized in asymmetric synthesis due to its stereospecificity, suggesting the target compound’s (2S)-pyrrolidine moiety may enhance target binding .

Functional Group Contributions: Sulfonyl Groups: The dual sulfonyl groups in the target compound contrast with the single tosyl group in Compound 19 (). Trifluoromethyl Group: This electron-withdrawing group may increase metabolic stability and modulate electronic properties, a feature absent in Compounds 19 and 20 .

Synthetic Efficiency :

  • Compound 19 () and the European Patent compound () were synthesized with high yields (98% and 90%, respectively), indicating robust methods for piperidine-pyrrolidine carboxamide frameworks. The target compound’s synthesis may benefit from similar protocols .

The target compound’s sulfonyl groups may similarly enable selective biological effects .

Biological Activity

The compound (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide (often referred to as compound 1 ) has garnered attention for its potential biological activities, particularly in the context of drug metabolism and anti-inflammatory properties. This article explores its biological activity, focusing on binding affinities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C28H35F3N4O6S2C_{28}H_{35}F_3N_4O_6S^2. The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a tert-butyl group and sulfonamide moieties are significant for its interaction with biological targets.

1. Binding Affinity and Selectivity

Research indicates that compound 1 exhibits significant binding affinity to the Pregnane X Receptor (PXR) , a key regulator in drug metabolism. The binding affinity was measured with an IC50 value of approximately 0.65 μM , indicating moderate potency. The inverse agonistic activity was even more pronounced, with an IC50 value of 0.48 μM for PXR, suggesting that compound 1 may inhibit PXR activity under certain conditions .

2. Anti-inflammatory Activity

Compound 1 has been evaluated for its anti-inflammatory properties, particularly in relation to Cyclooxygenase (COX) enzymes. The compound showed moderate inhibitory activity against COX-2, with IC50 values ranging from 0.52 μM to 22.25 μM , depending on structural modifications . This suggests potential applications in treating inflammatory conditions.

Case Study 1: PXR Binding Studies

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that modifications to the tert-butyl group significantly affected PXR binding and cellular activity. For instance, substituting the tert-butyl group with smaller or bulkier groups led to a marked decrease in binding affinity, highlighting the importance of this moiety for biological function .

CompoundBinding IC50 (μM)Inverse Agonist IC50 (μM)
Compound 10.650.48
Modified Compound 4>10Not applicable
Modified Compound 140.210.019

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of compound 1 was assessed against various strains, including MRSA and C. difficile. The compound demonstrated moderate activity against these pathogens, suggesting potential utility in treating infections caused by resistant bacteria .

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